4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide
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Overview
Description
4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide is a complex organic compound that belongs to the class of oxadiazoles and thiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide typically involves multi-step reactions One common method includes the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives to form the oxadiazole ring The thiazole ring can be introduced through a subsequent reaction with α-haloketones or similar reagents
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl or thiazole rings.
Scientific Research Applications
4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzyl 4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazol-3-yl sulfide
- 3-[(4-Chlorobenzyl)sulfanyl]-4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole
Uniqueness
4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide is unique due to the presence of both oxadiazole and thiazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS2/c19-14-8-6-12(7-9-14)10-25-18-22-21-16(23-18)15-11-24-17(20-15)13-4-2-1-3-5-13/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUNXRFENNSWQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=NN=C(O3)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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